molecular formula C12H12N2O B3339243 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine CAS No. 877858-27-0

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine

Cat. No.: B3339243
CAS No.: 877858-27-0
M. Wt: 200.24 g/mol
InChI Key: ZUZVEFIYLJDAKK-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a fused heterocyclic compound featuring a benzo-oxazole core integrated with a seven-membered azepine ring.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-[1,3]oxazolo[4,5-d][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZVEFIYLJDAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C3=CC=CC=C3NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the azepine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxazolo[5,4-d]pyrimidines

These derivatives share structural similarity with purine bases, enabling antimetabolite activity by competitively inhibiting nucleic acid synthesis. Key comparisons include:

Feature 2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine Oxazolo[5,4-d]pyrimidines (e.g., SCM9)
Core Structure Benzo-oxazole + azepine ring Oxazole fused to pyrimidine
Key Substituents Methyl at position 2 Methyl at position 5 (SCM9) or H at position 5 (newer derivatives)
Anticancer Mechanism Not directly studied VEGFR-2 inhibition, antimetabolite activity
Cytotoxicity (CC50) N/A 124.65–171.81 µM (NHDF cells for 3e–f)
Synthetic Yield 53% (referenced in synthesis) Moderate to low (e.g., 3a–j: 40–60%)
  • Biological Activity: Oxazolo[5,4-d]pyrimidines like SCM9 exhibit dual anticancer and immunosuppressive effects, suppressing TNF-α production and inducing apoptosis in tumor cells . The presence of a methyl group at position 5 in SCM9 reduces VEGFR-2 binding affinity (Ki = 0.11 µM) compared to newer derivatives with a proton at this position, which form stronger hydrogen bonds with Glu885 and Asp1046 residues .
  • Structural Impact: Substitutions at position 7 (e.g., aliphatic amino chains) enhance interactions with the VEGFR-2 allosteric pocket, while the isoxazole moiety at position 2 serves as a hinge-binding head .

Oxazolo[4,5-d]pyrimidines

These isomers differ in ring fusion positions, leading to distinct bioactivity:

  • Antiviral Activity : Oxazolo[4,5-d]pyrimidines inhibit viral replication and fatty acid amide hydrolase but lack the robust anticancer profile of 5,4-d isomers .
  • Synthetic Accessibility : Their synthesis requires chlorination and amine substitution steps, yielding derivatives with lower cytotoxic diversity compared to 5,4-d analogs .

Agricultural Growth Regulators

Derivatives like 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one mimic auxins (e.g., IAA), stimulating root and shoot growth in plants at 10⁻⁸–10⁻⁹ M concentrations . This contrasts sharply with the cytotoxic applications of anticancer-focused oxazolo[5,4-d]pyrimidines.

Research Findings and Mechanistic Insights

  • VEGFR-2 Inhibition : Newer oxazolo[5,4-d]pyrimidines with a proton at position 5 outperform SCM9 in binding VEGFR-2, forming critical hydrogen bonds with Glu885 (essential for type II inhibitors) .
  • Selectivity: Derivatives like 3g show negligible toxicity against normal fibroblasts (NHDF CC50 > 200 µM), highlighting their therapeutic window .
  • Agricultural Utility : Substituents at positions 5 and 7 in oxazolo[5,4-d]pyrimidines enhance auxin-like activity, suggesting a structure-activity relationship divergent from oncology applications .

Biological Activity

2-Methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a heterocyclic compound known for its complex fused ring structure, which combines oxazole and azepine functionalities. This unique structure contributes to its potential pharmacological properties, particularly in the fields of oncology and anti-inflammatory therapies. The compound has garnered attention for its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of this compound is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of approximately 200.24 g/mol. Its structure includes a fused ring system that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Boiling Point679.5 ± 55.0 °C (Predicted)
Density1.286 ± 0.06 g/cm³ (Predicted)
pKa12.78 ± 0.70 (Predicted)

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the synthesized benzoxazepine derivatives displayed varying degrees of cytotoxicity against solid tumor cell lines and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α depending on the specific cancer type involved .

Case Study:
In a comparative study involving colorectal and breast cancer cell lines (RKO and MCF7), compounds similar to this compound were shown to reduce cell proliferation and induce apoptosis through lysosomal membrane permeabilization (LMP) . This mechanism suggests that the compound may selectively target cancer cells while sparing normal cells.

Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazepine derivatives have also been documented. The modulation of pro-inflammatory cytokines indicates their potential as therapeutic agents in inflammatory conditions. The ability to inhibit cytokine release can be crucial in managing diseases characterized by chronic inflammation .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies have also explored the antimicrobial properties of these compounds. Limited antimicrobial activity was observed against certain bacterial strains, suggesting potential applications in treating bacterial infections; however, this activity was not as pronounced as the anticancer effects .

The exact mechanism by which this compound exerts its biological effects involves several pathways:

  • Lysosomal Targeting: The compound accumulates in lysosomes of cancer cells, leading to increased intracellular pH and reactive oxygen species (ROS) accumulation.
  • Cytokine Modulation: It influences the release of cytokines involved in inflammatory responses.
  • Cell Cycle Disruption: The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Reactant of Route 2
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine

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